![molecular formula C26H21N5O2 B10920277 6-cyclopropyl-3-methyl-N-[4-(1,2-oxazol-5-yl)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10920277.png)
6-cyclopropyl-3-methyl-N-[4-(1,2-oxazol-5-yl)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-N~4~-[4-(5-ISOXAZOLYL)PHENYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that features a pyrazolo[3,4-b]pyridine core. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a cyclopropyl group, an isoxazole ring, and a phenyl group. These structural elements contribute to its biological activity and make it a subject of interest in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-N~4~-[4-(5-ISOXAZOLYL)PHENYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core, the introduction of the isoxazole ring, and the attachment of the cyclopropyl and phenyl groups. Common synthetic routes may include:
Cycloaddition Reactions: The formation of the isoxazole ring can be achieved through [2+3] cycloaddition reactions involving nitrile oxides and olefins.
Metal-Catalyzed Reactions: Transition metals such as copper (I) or ruthenium (II) are often used as catalysts in the cycloaddition reactions.
Functional Group Transformations: Various functional group transformations, including oxidation and reduction, are employed to introduce the desired substituents on the pyrazolo[3,4-b]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental sustainability. Metal-free synthetic routes are being explored to reduce the environmental impact and improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-N~4~-[4-(5-ISOXAZOLYL)PHENYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to introduce or modify functional groups.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Transition metal catalysts such as palladium and platinum are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
6-CYCLOPROPYL-N~4~-[4-(5-ISOXAZOLYL)PHENYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Industrial Applications: Its derivatives may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-N~4~-[4-(5-ISOXAZOLYL)PHENYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets and modulate their activity. The isoxazole ring and pyrazolo[3,4-b]pyridine core are particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 5-methylisoxazole and 3,5-dimethylisoxazole.
Pyrazolo[3,4-b]pyridine Derivatives: Compounds with similar pyrazolo[3,4-b]pyridine cores, such as 3-phenyl-1H-pyrazolo[3,4-b]pyridine and 3-methyl-1H-pyrazolo[3,4-b]pyridine.
Uniqueness
6-CYCLOPROPYL-N~4~-[4-(5-ISOXAZOLYL)PHENYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to the combination of its structural elements, which confer distinct biological activity and chemical reactivity. The presence of the cyclopropyl group, isoxazole ring, and phenyl group in a single molecule distinguishes it from other similar compounds .
Properties
Molecular Formula |
C26H21N5O2 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
6-cyclopropyl-3-methyl-N-[4-(1,2-oxazol-5-yl)phenyl]-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H21N5O2/c1-16-24-21(26(32)28-19-11-9-18(10-12-19)23-13-14-27-33-23)15-22(17-7-8-17)29-25(24)31(30-16)20-5-3-2-4-6-20/h2-6,9-15,17H,7-8H2,1H3,(H,28,32) |
InChI Key |
JBTKEHGIEAQJED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)C5=CC=NO5)C6=CC=CC=C6 |
Origin of Product |
United States |
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